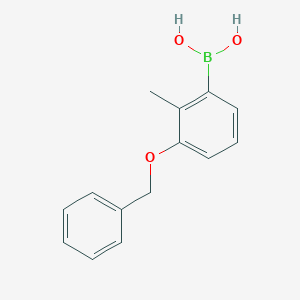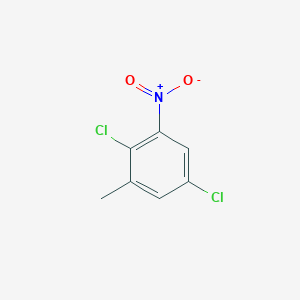![molecular formula C18H18N4O2 B6302210 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine CAS No. 1446487-80-4](/img/structure/B6302210.png)
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine is an organic compound belonging to the pyrido[2,3-d]pyrimidin-2-ylamine family of compounds. It is a heterocyclic aromatic compound that is composed of a pyran ring linked to a pyridine ring. It is a colorless solid that is slightly soluble in water. The compound has been studied extensively for its potential applications in the field of synthetic organic chemistry.
Scientific Research Applications
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used as a building block for the synthesis of various pharmaceuticals and agrochemicals. Additionally, the compound has been studied for its potential applications in the field of materials science, such as the synthesis of polymers and nanomaterials.
Mechanism of Action
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine is believed to act as an electrophile in the presence of a nucleophile. It is believed to undergo a nucleophilic substitution reaction in which the pyridine ring is attacked by the nucleophile, resulting in the formation of a new bond.
Biochemical and Physiological Effects
This compound has not been studied extensively for its potential biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating, making it suitable for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine has several advantages and limitations for use in laboratory experiments. It is a relatively stable compound that is non-toxic and non-irritating, making it safe to handle. Additionally, it is relatively inexpensive and easy to obtain. However, it is a relatively complex compound that can be difficult to synthesize in large quantities, making it difficult to use in large-scale experiments.
Future Directions
Due to its potential applications in the field of synthetic organic chemistry, 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine could be further studied for its potential applications in the fields of materials science, pharmaceuticals, and agrochemicals. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate potential methods for synthesizing the compound in larger quantities. Finally, further research could be conducted to investigate potential methods for improving the efficiency and yield of the synthesis of the compound.
Synthesis Methods
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine can be synthesized by a variety of methods. It can be synthesized from pyridine, tetrahydropyran, and phenol. The reaction of pyridine and tetrahydropyran in the presence of an acid catalyst yields the desired compound. Alternatively, the compound can be synthesized from phenol and pyridine in the presence of a base catalyst.
properties
IUPAC Name |
7-[4-(oxan-2-yloxy)phenyl]pyrido[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-18-20-11-13-6-9-15(21-17(13)22-18)12-4-7-14(8-5-12)24-16-3-1-2-10-23-16/h4-9,11,16H,1-3,10H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWQEAJNRDBXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C3=NC4=NC(=NC=C4C=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)
![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)
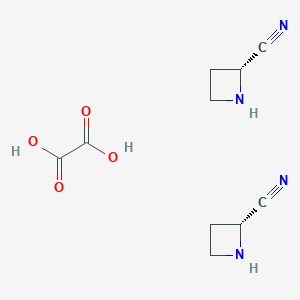

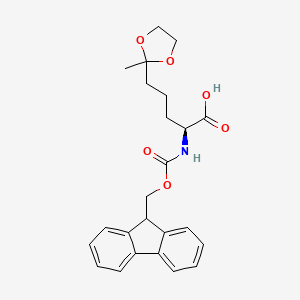
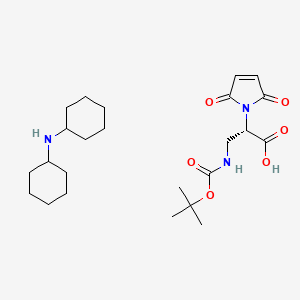
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
